1-(4-Fluorophenyl)-2,2-dihydroxyethanone
Description
Structure
3D Structure
Properties
CAS No. |
395-33-5; 447-43-8 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.139 |
IUPAC Name |
1-(4-fluorophenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H |
InChI Key |
VFIKEUWNHSLFPY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(O)O)F |
solubility |
not available |
Origin of Product |
United States |
Significance in Fluorinated Organic Chemistry Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Approximately 30% of drugs and 50% of crop protection products currently under development contain fluorine. solvay.com The presence of the fluorine atom in 1-(4-Fluorophenyl)-2,2-dihydroxyethanone imparts unique characteristics to the molecule.
The high electronegativity of fluorine can influence the reactivity of the entire molecule. scripps.edu For instance, the 4-fluorophenyl group is a common moiety in various bioactive compounds. Its inclusion can enhance metabolic stability and binding affinity to biological targets. The C-F bond is significantly stronger than a C-H bond, which can block metabolic pathways at that position, increasing the compound's bioavailability. scripps.edu
Research in fluorinated organic chemistry often focuses on developing new synthetic methodologies to introduce fluorine or fluorinated synthons into organic frameworks. Compounds like this compound serve as valuable platforms for exploring the effects of fluorine substitution on chemical reactivity and for the synthesis of novel fluorinated heterocycles and other complex architectures.
Role As a Key Intermediate in Complex Molecule Synthesis
1-(4-Fluorophenyl)-2,2-dihydroxyethanone possesses multiple reactive sites, making it a valuable intermediate in multistep organic synthesis. The dihydroxyethanone moiety is essentially a hydrated form of an alpha-ketoaldehyde, and this functionality allows for a variety of chemical transformations.
The carbonyl group and the adjacent diol (gem-diol) can participate in a range of reactions, including:
Condensation reactions: The active methylene (B1212753) group and the carbonyl function can react with various nucleophiles and electrophiles to form heterocyclic compounds such as imidazoles, quinoxalines, and pyrazines.
Oxidation and reduction reactions: The carbonyl and hydroxyl groups can be selectively oxidized or reduced to introduce new functional groups.
Substitution reactions: The hydroxyl groups can be derivatized or replaced, providing further avenues for molecular elaboration.
The 4-fluorophenyl group, as a stable aromatic ring, can be further functionalized through electrophilic or nucleophilic aromatic substitution, although the fluorine atom is generally a poor leaving group in nucleophilic substitutions unless activated by other substituents. The presence of this group is crucial in the synthesis of various targeted molecules where a fluorinated aromatic ring is a key pharmacophore.
Contextualization Within Dihydroxyethanone and Glyoxal Chemistry
Established Synthetic Pathways to this compound
The synthesis of this compound, also known as 4-fluorophenylglyoxal monohydrate, typically involves multi-step organic synthesis approaches starting from commercially available precursors. The core of these methodologies lies in the introduction of the α-keto-gem-diol functionality onto the 4-fluorophenyl scaffold.
Multi-step Organic Synthesis Approaches
A common and logical synthetic route to this compound commences with 4-fluoroacetophenone. This multi-step process can be conceptualized as follows:
α-Halogenation: The initial step involves the selective halogenation of the methyl group of 4-fluoroacetophenone. Bromination is frequently employed, yielding 2-bromo-1-(4-fluorophenyl)ethanone. This reaction is a key transformation that activates the α-position for subsequent nucleophilic substitution.
Oxidation: The resulting α-bromo ketone is then oxidized to the corresponding α-ketoaldehyde, 4-fluorophenylglyoxal. Several oxidation methods can be employed for this conversion.
Hydration: 4-Fluorophenylglyoxal readily exists in equilibrium with its hydrated form, this compound, in the presence of water. openochem.orgorgosolver.comlibretexts.orgwikipedia.org In many instances, the hydrated gem-diol is the more stable and isolable form. wikipedia.org
A plausible multi-step synthetic pathway is outlined in the table below.
| Step | Reactant | Reagent(s) | Product |
| 1 | 4-Fluoroacetophenone | N-Bromosuccinimide (NBS), Benzoyl peroxide | 2-Bromo-1-(4-fluorophenyl)ethanone |
| 2 | 2-Bromo-1-(4-fluorophenyl)ethanone | Dimethyl sulfoxide (DMSO), Sodium bicarbonate | 4-Fluorophenylglyoxal |
| 3 | 4-Fluorophenylglyoxal | Water (H₂O) | This compound |
Role of Specific Reagents and Optimized Reaction Conditions
The choice of reagents and the optimization of reaction conditions are critical for achieving high yields and purity in the synthesis of this compound.
Brominating Agents: For the α-bromination of 4-fluoroacetophenone, N-bromosuccinimide (NBS) is a commonly used reagent, often in the presence of a radical initiator like benzoyl peroxide. This method offers good selectivity for the α-position.
Oxidizing Agents: The conversion of 2-bromo-1-(4-fluorophenyl)ethanone to 4-fluorophenylglyoxal can be achieved using various oxidizing agents. The Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base like sodium bicarbonate, is a well-established method for this transformation. Other oxidizing agents such as selenium dioxide (SeO₂) can also be employed.
Reaction Conditions: The α-bromination is typically carried out in a non-polar solvent such as carbon tetrachloride under reflux conditions. The subsequent oxidation with DMSO is generally performed at elevated temperatures. The final hydration step occurs readily in the presence of water, often during the work-up of the oxidation reaction.
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound inherently involves considerations of chemo- and regioselectivity.
Regioselectivity: The α-bromination of 4-fluoroacetophenone demonstrates high regioselectivity. The presence of the electron-withdrawing carbonyl group acidifies the α-protons, making them susceptible to enolization and subsequent reaction with an electrophilic bromine source. This ensures that bromination occurs exclusively at the methyl group rather than on the aromatic ring.
Chemoselectivity: During the oxidation of 2-bromo-1-(4-fluorophenyl)ethanone, the choice of a suitable oxidizing agent is crucial to selectively oxidize the α-carbon without affecting the fluorophenyl ring or the carbonyl group. The Kornblum oxidation is a good example of a chemoselective method for this purpose.
Derivatization and Functional Group Interconversions of the Dihydroxyethanone Core
The this compound core possesses multiple reactive sites, allowing for a variety of derivatization and functional group interconversion reactions.
Reactions at the Geminal Diol Moiety
The geminal diol is in a dynamic equilibrium with its corresponding α-ketoaldehyde, 4-fluorophenylglyoxal. openochem.orglibretexts.orgwikipedia.org This equilibrium can be manipulated, and the carbonyl groups of the glyoxal are susceptible to nucleophilic attack.
Dehydration: The geminal diol can be converted back to the α-ketoaldehyde by removal of water, a reaction that can be catalyzed by either acid or base. openochem.orglibretexts.orglibretexts.org
Condensation Reactions: The aldehyde functionality of the glyoxal form can undergo condensation reactions with various nucleophiles. For instance, it can react with amines, hydrazines, and other similar reagents to form imines, hydrazones, and other heterocyclic systems. Aryl glyoxals are known to be valuable building blocks in multicomponent reactions for the synthesis of diverse heterocyclic compounds. rsc.orgrsc.org
| Reaction Type | Reagent | Functional Group Formed |
| Dehydration | Heat, Acid or Base | α-Ketoaldehyde |
| Imine Formation | Primary Amine (R-NH₂) | Imine |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |
| Wittig Reaction | Phosphonium Ylide | α,β-Unsaturated Ketone |
Modifications of the Fluorophenyl Aromatic Ring
The fluorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these substitutions is governed by the directing effects of the existing substituents: the fluorine atom and the dihydroxyethanone group (which is in equilibrium with the glyoxal group).
The fluorine atom is an ortho-, para-directing group, while the glyoxal group (-COCHO) is a meta-directing group. Both are deactivating towards electrophilic aromatic substitution. The interplay of these directing effects will determine the position of the incoming electrophile.
| Substituent | Directing Effect | Activating/Deactivating |
| -F (Fluoro) | ortho, para | Deactivating |
| -COCHO (Glyoxal) | meta | Deactivating |
Common electrophilic aromatic substitution reactions that could be performed on the fluorophenyl ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating nature of the ring may require harsh reaction conditions.
The position of substitution will depend on the specific reaction conditions and the relative strengths of the directing groups.
Mechanistic Investigations of Nucleophilic and Electrophilic Pathways
The reactivity of this compound is dominated by the presence of two adjacent electrophilic centers. The compound exists in equilibrium between its hydrated geminal diol form and the more reactive α-oxoaldehyde, 4-fluorophenylglyoxal. This equilibrium is pivotal in determining the reaction pathways it undergoes with various nucleophiles.
Reactivity of the Hydrated Carbonyl (Geminal Diol) Functionality
The geminal diol moiety, -CH(OH)₂, is generally more stable than the corresponding free aldehyde in aryl glyoxals due to the electron-withdrawing nature of the adjacent ketone group. nih.gov The para-fluoro substituent on the phenyl ring further enhances this stability through its inductive electron-withdrawing effect, which destabilizes the carbonyl group of the aldehyde, thus favoring the hydrated form.
Despite its relative stability, the geminal diol can react with nucleophiles. The hydroxyl groups can be protonated under acidic conditions, facilitating their departure as a water molecule and generating a highly electrophilic oxonium ion. This intermediate is then readily attacked by nucleophiles. In many synthetic applications, the geminal diol serves as a protected form of the highly reactive aldehyde, which can be unmasked in situ.
Carbonyl Reactivity and Related α-Oxoaldehyde Intermediates
In solution, this compound is in equilibrium with its dehydrated form, 4-fluorophenylglyoxal, which is a highly reactive α-oxoaldehyde. This intermediate possesses two electrophilic carbonyl carbons. The aldehyde carbonyl is generally more reactive towards nucleophilic attack than the ketone carbonyl due to lesser steric hindrance and greater polarization. nih.gov
The α-oxoaldehyde intermediate is central to many of the compound's synthetic applications. It can react with a wide array of nucleophiles, including amines, active methylene (B1212753) compounds, and phenols, to initiate a variety of transformations, often leading to the formation of complex heterocyclic structures. nih.gov For instance, it readily reacts with amino acids, particularly arginine, at mild pH. researchgate.net
Cascade and Domino Reaction Sequences Involving this compound Analogues
The dual carbonyl functionality of this compound makes it an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly efficient for the construction of complex molecular architectures from simple precursors.
Aldol (B89426) Addition and Subsequent Fragmentation Pathways
While direct examples of aldol addition followed by fragmentation for this compound are not extensively documented, the general reactivity of α-oxoaldehydes suggests this possibility. An initial aldol-type addition of a nucleophile (e.g., an enolate) to the aldehyde carbonyl would generate a β-hydroxy-α-keto intermediate. researchgate.net Depending on the reaction conditions and the nature of the nucleophile, this intermediate could potentially undergo fragmentation. For example, if the nucleophile contains a suitable leaving group, a retro-aldol or Grob-type fragmentation could be initiated. However, more commonly, the initial adduct undergoes intramolecular cyclization and dehydration, leading to heterocyclic products rather than fragmentation. nih.gov
Cyclization Reactions in Heterocycle Formation
One of the most significant applications of this compound is its use in multicomponent reactions (MCRs) to synthesize a diverse range of heterocycles. nih.gov The compound serves as a versatile C₂ synthon, reacting with various dinucleophiles to form five- and six-membered rings.
A prominent example is the synthesis of quinoxaline derivatives. The reaction of this compound with o-phenylenediamines leads to the formation of 2-(4-fluorobenzoyl)quinoxalines. This reaction proceeds via a condensation-cyclization sequence, where the diamine first condenses with the more reactive aldehyde carbonyl, followed by an intramolecular cyclization and subsequent aromatization.
Another key application is in the synthesis of furan (B31954) and pyran derivatives. In these reactions, this compound often reacts with an active methylene compound and another nucleophile in a cascade sequence. For instance, a three-component reaction with malononitrile (B47326) and a suitable C-H acid can lead to highly substituted pyran systems. The reaction typically initiates with a Knoevenagel condensation between the glyoxal and the active methylene compound, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov
| Reactants | Product Heterocycle | Reaction Type | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Aryl glyoxal, Amine, Terminal Alkyne | Substituted Furan | Three-component, Gold-catalyzed | Mannich-type coupling, Intramolecular cyclization | nih.gov |
| Aryl glyoxal, 4-Hydroxycoumarin, Malononitrile | Dihydropyrano[c]chromene | Three-component, Graphene oxide-catalyzed | Knoevenagel condensation, Michael addition, Cyclization | nih.gov |
| Aryl glyoxal, o-Phenylenediamine | Quinoxaline | Condensation/Cyclization | Nucleophilic attack at aldehyde, Intramolecular cyclization, Dehydration | researchgate.net |
| Aryl glyoxal, 1,3-Indanedione, Amine | 4H-Indeno[1,2-b]furan | Three-component | Aldol condensation, Michael addition, Intramolecular cyclization, Dehydration | nih.gov |
Influence of Electronic and Steric Effects on Reactivity
The reactivity of this compound is significantly modulated by the electronic properties of the 4-fluorophenyl group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of both carbonyl carbons, making them more susceptible to nucleophilic attack compared to unsubstituted phenylglyoxal.
This enhanced electrophilicity generally leads to higher reaction rates in nucleophilic addition and condensation reactions. The electron-withdrawing nature of the 4-fluorophenyl group also stabilizes the transition states of reactions involving nucleophilic attack on the carbonyl groups.
Sterically, the 4-fluoro substituent has a minimal impact on the reactivity of the carbonyl groups, as it is located at the para position, remote from the reaction centers. Therefore, the electronic effects are the dominant factor in influencing the reactivity of this compound compared to other substituted phenylglyoxals. For instance, in reactions where the rate-determining step is nucleophilic attack, this compound is expected to be more reactive than its electron-donating counterparts (e.g., 4-methoxyphenyl (B3050149) derivative) but may have similar or slightly different reactivity compared to other electron-withdrawing substituted analogues (e.g., 4-nitrophenyl derivative), depending on the specific reaction mechanism.
Role of Acid-Base Catalysis in Reaction Control
Acid and base catalysts provide alternative reaction pathways with lower activation energies, thereby accelerating reactions that might otherwise be slow or require harsh conditions. The choice between an acid or a base catalyst can lead to different products by favoring one reaction mechanism over another.
Acid Catalysis:
In the presence of an acid, the carbonyl oxygen of this compound is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This mode of activation is fundamental in numerous reactions, such as acetal (B89532) formation and certain condensation reactions.
For instance, the reaction of this compound with ethyl orthoformate is effectively catalyzed by p-toluenesulfonic acid monohydrate. The acidic environment facilitates the formation of a more reactive electrophile, driving the reaction towards the desired product. Similarly, acetic acid has been employed as a catalyst in the synthesis of pyrrole (B145914) derivatives from this compound, where it likely protonates the carbonyl group and facilitates the condensation and cyclization steps.
The general mechanism for acid-catalyzed reactions at the carbonyl group can be summarized as follows:
Protonation of the carbonyl oxygen: This initial step creates a resonance-stabilized cation, significantly enhancing the electrophilic character of the carbonyl carbon.
Nucleophilic attack: A nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Deprotonation: Loss of a proton from the intermediate regenerates the acid catalyst and yields the final product.
Base Catalysis:
Base catalysis, in contrast, typically involves the deprotonation of a carbon atom alpha to the carbonyl group, generating a nucleophilic enolate ion. While this compound itself does not have an alpha-hydrogen on the dihydroxy-substituted carbon, reactions involving other reagents with alpha-hydrogens in the presence of this compound can be base-catalyzed. More directly, a base can deprotonate one of the hydroxyl groups of the gem-diol, which can influence its subsequent reactivity.
In the broader context of aryl glyoxal hydrates, bases like sodium ethoxide have been utilized to catalyze nucleophilic substitution reactions. A strong base can also deprotonate a nucleophile, increasing its reactivity towards the carbonyl carbon of the glyoxal hydrate.
The general mechanism for base-catalyzed reactions involving a nucleophile and a carbonyl compound proceeds as follows:
Generation of a stronger nucleophile: The base removes a proton from the nucleophilic reagent, thereby increasing its nucleophilicity.
Nucleophilic attack: The enhanced nucleophile attacks the electrophilic carbonyl carbon.
Protonation: The resulting intermediate is protonated, often by the solvent or a conjugate acid, to give the final product.
Comparative Effects and Reaction Control:
The choice of an acid or base catalyst is a critical parameter in controlling the outcome of reactions involving this compound. This control is evident in multicomponent reactions where various starting materials are combined. For example, in the synthesis of complex heterocyclic structures, an acid catalyst like p-toluenesulfonic acid has been shown to be highly effective in promoting the desired cascade of reactions involving aryl glyoxal monohydrates. The acidic medium ensures the activation of the carbonyl group for the sequential bond-forming steps.
The following table summarizes the general roles and examples of acid and base catalysts in reactions pertinent to this compound.
| Catalyst Type | General Role | Example Catalyst | Application Context |
| Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | p-Toluenesulfonic acid (p-TSA) | Catalyzing multicomponent reactions for the synthesis of heterocyclic compounds involving aryl glyoxal monohydrates. |
| Acetic Acid | Used in the synthesis of pyrrole derivatives from this compound. | ||
| Trifluoroacetic Acid (TFA) | Employed in the catalyzed synthesis of pyrroles. | ||
| Base | Deprotonates a nucleophile, increasing its reactivity. | Sodium Ethoxide | Catalyzing nucleophilic substitution reactions of aryl glyoxal hydrates. |
Detailed research findings that systematically compare a range of acid and base catalysts for a specific transformation of this compound, including reaction kinetics and yield optimization, are essential for a comprehensive understanding of catalytic control in this system. Such studies would provide valuable data for selecting the optimal catalyst to achieve a desired synthetic outcome with high efficiency and selectivity.
Applications in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Compounds
The bifunctional nature of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, possessing two adjacent carbonyl groups in its anhydrous form, renders it an exceptional starting material for synthesizing heterocyclic systems through multicomponent reactions. nih.govnih.govresearchgate.net This reactivity is pivotal for creating both nitrogen- and oxygen-containing ring systems, which are core components of many biologically active molecules.
The reactivity of the α-dicarbonyl moiety in this compound is extensively utilized in the synthesis of nitrogen-containing heterocycles. These structures are prevalent scaffolds in pharmaceuticals. mdpi.com
Pyrroles: This compound is a key reactant in three-component syntheses to produce highly functionalized pyrroles. For instance, it can react with anilines and oxoacetonitriles to yield pyrrole-based drug candidates, demonstrating a concise route to libraries of potential therapeutic agents.
Pyrazoles and Pyrazolo-Fused Systems: The 1-(4-fluorophenyl) moiety is a common feature in pyrazole-based bioactive molecules. Research has demonstrated the synthesis and optimization of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, which have been developed into selective inhibitors of p38 MAP kinase. nih.gov The synthesis leverages precursors that incorporate the distinct fluorophenyl group, leading to compounds with high oral bioavailability and optimized physicochemical properties. nih.gov
The following table summarizes examples of nitrogen-containing heterocycles synthesized using this compound or its derivatives.
| Heterocycle Class | Synthesis Strategy | Key Reactants | Application/Significance |
| Pyrroles | Three-component reaction | α-hydroxyketones, oxoacetonitriles, anilines | Access to diverse libraries of pyrrole-based drug candidates. |
| Pyrazoles | Multistep synthesis and optimization | Precursors incorporating the 1-(4-fluorophenyl) group | Development of selective p38 MAP kinase inhibitors for clinical trials. nih.gov |
Aryl glyoxals, such as 4-fluorophenylglyoxal, are fundamental building blocks for a wide variety of oxygen-containing heterocycles through multicomponent reactions. nih.govresearchgate.netrsc.org The dual carbonyl functionality allows for the construction of both five- and six-membered rings, which are integral to many natural products. nih.govnih.gov
Furans: In gold-catalyzed three-component reactions, aryl glyoxals react with amines and terminal alkynes to produce substituted furans. nih.govnih.gov This method provides an efficient pathway to pharmacologically relevant furan (B31954) derivatives. nih.govnih.gov
Pyrano[c]chromenes: One-pot, three-component reactions involving aryl glyoxals, 4-hydroxycoumarin, and malononitrile (B47326) can yield complex dihydropyrano[c]chromene structures. nih.gov These reactions are often facilitated by catalysts like graphene oxide or ammonium (B1175870) dihydrogen phosphate. nih.gov
Building Block for Supramolecular Structures and Ligands
The structural features of this compound make it a valuable precursor for designing ligands used in coordination chemistry and for constructing larger supramolecular assemblies. scilit.commdpi.com The ability of its derivatives to coordinate with metal ions is a key aspect of this application.
Ligands derived from 1,3,5-triazine, for example, can be used to create coordination compounds. scilit.com The reactivity of the glyoxal (B1671930) moiety allows for its incorporation into more complex ligand systems. These multi-directional ligands can then self-assemble with metal ions to form intricate one-, two-, or three-dimensional synthetic receptors and coordination polymers. scilit.commdpi.com The resulting coordination compounds have potential applications in areas such as catalysis.
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at generating collections of structurally diverse and complex molecules from simple building blocks. souralgroup.com The goal of DOS is to explore vast areas of chemical space to discover novel small molecules with interesting biological properties. cam.ac.ukrsc.org
This compound is an ideal starting material for DOS due to its multiple reactive sites, which allow for the creation of diverse molecular scaffolds. souralgroup.comnih.gov Multicomponent reactions, a cornerstone of DOS, can be employed with this compound to rapidly generate libraries of distinct heterocyclic compounds. nih.gov By systematically varying the other components in these reactions, chemists can produce a wide range of molecules, accelerating the discovery of new antimicrobial agents and other therapeutics. nih.gov This approach contrasts with target-oriented synthesis by focusing on structural diversity rather than a single final product. nih.gov
Contributions to Drug Discovery and Development Methodologies
The 1-(4-fluorophenyl) structural motif is a significant component in modern drug design, and its precursor, this compound, plays a crucial role in the development methodologies for new therapeutic agents. nih.gov The presence of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability. dntb.gov.ua
This building block has been instrumental in the discovery of potent and selective enzyme inhibitors. For example, it was a key component in the synthesis of a novel class of p38 MAP kinase inhibitors, leading to the identification of RO3201195, a candidate that advanced to Phase I clinical trials. nih.gov The synthesis and optimization process for these inhibitors relied on the 1-(4-fluorophenyl)-pyrazole scaffold to achieve high selectivity and favorable drug-like properties. nih.gov The strategic use of this fluorinated precursor highlights its importance in the hit-to-lead optimization phase of drug discovery. nih.gov
The table below details specific examples of drug candidates developed using the 1-(4-fluorophenyl) core structure.
| Drug Candidate/Inhibitor | Heterocyclic Core | Biological Target | Significance in Drug Discovery |
| RO3201195 nih.gov | Pyrazole | p38 MAP Kinase | Orally bioavailable and highly selective inhibitor; advanced to Phase I clinical trials. nih.gov |
| GSK962040 researchgate.net | Piperidinamine | Motilin Receptor | Novel small molecule agonist with promising pharmacokinetic profiles selected for development. researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, offering a window into the precise arrangement of its atoms.
Proton (¹H) NMR for Structural Connectivity
Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, and the hydroxyl protons.
The aromatic region will typically show a complex multiplet pattern due to the coupling between the protons on the fluorophenyl ring. The protons ortho to the fluorine atom will be influenced by both the adjacent protons and the fluorine atom, leading to a doublet of doublets. Similarly, the protons meta to the fluorine will also appear as a doublet of doublets.
The methine proton (CH) adjacent to the dihydroxy group is expected to produce a singlet, as it has no neighboring protons to couple with. The chemical shift of this proton will be influenced by the electronegativity of the adjacent oxygen atoms. The two hydroxyl protons (OH) may appear as a single broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic (ortho to F) | 7.9 - 8.1 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |
| Aromatic (meta to F) | 7.1 - 7.3 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |
| Methine (CH) | 5.0 - 5.5 | s | - |
Carbon (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) will be observed at the downfield end of the spectrum, typically in the range of 185-195 ppm. The carbon atoms of the aromatic ring will appear in the region of 115-165 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons will also show smaller long-range couplings to the fluorine atom. The methine carbon (CH) bearing the two hydroxyl groups is expected to resonate in the range of 90-100 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to F-coupling) |
|---|---|---|
| Carbonyl (C=O) | 188 - 192 | d |
| Aromatic (C-F) | 163 - 167 | d |
| Aromatic (quaternary) | 129 - 133 | d |
| Aromatic (CH, ortho to C=O) | 130 - 134 | d |
| Aromatic (CH, ortho to F) | 115 - 119 | d |
Fluorine (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons on the phenyl ring.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, ROESY)
Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in the 1D NMR spectra and for confirming the structural connectivity.
COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, for instance, confirming the coupling between the ortho and meta protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (two or three bond) correlations between protons and carbons. For example, it could show correlations from the aromatic protons to the carbonyl carbon, and from the methine proton to the aromatic quaternary carbon, thus piecing together the entire molecular framework.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which can be useful in determining the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak ([M]⁺) corresponding to its molecular weight.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragment would likely be the 4-fluorobenzoyl cation, resulting from the cleavage of the C-C bond between the carbonyl group and the dihydroxymethyl group. Other fragments could arise from the loss of water from the molecular ion or from further fragmentation of the 4-fluorobenzoyl cation.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 170 | [C₈H₇FO₃]⁺ (Molecular Ion) |
| 123 | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. A strong, sharp absorption peak around 1680-1700 cm⁻¹ would correspond to the C=O stretching vibration of the ketone. The C-F stretching vibration will likely appear as a strong band in the range of 1150-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3200 - 3600 (broad, strong) |
| C=O (ketone) | 1680 - 1700 (strong, sharp) |
| Aromatic C-H | 3000 - 3100 |
| Aromatic C=C | 1450 - 1600 |
Table of Compounds
| Compound Name |
|---|
| This compound |
X-ray Diffraction Crystallography for Solid-State Molecular Geometry
X-ray diffraction (XRD) crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgjove.com This method provides unambiguous information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. iastate.edu The principle of XRD is based on the elastic scattering of X-rays by the electron clouds of atoms arranged in an ordered crystal lattice. thesciencenotes.comlibretexts.org When a beam of monochromatic X-rays strikes a crystal, it is diffracted into a unique pattern of spots of varying intensities. wikipedia.org By analyzing the geometric positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which a model of the molecular structure is built and refined. fiveable.meyoutube.com
For the compound this compound, a single-crystal X-ray diffraction analysis would provide critical insights into its solid-state molecular geometry. Although specific crystallographic data for this compound are not publicly available in crystallographic databases as of this writing, the expected findings can be detailed based on the analysis of structurally similar molecules. Such an analysis would yield precise data on the planarity of the 4-fluorophenyl ring, the conformation of the dihydroxyethanone side chain, and the spatial relationship between these two moieties.
Key research findings from an XRD study would focus on several structural aspects:
Molecular Conformation: The analysis would determine the torsion angle between the plane of the 4-fluorophenyl ring and the carbonyl group (C=O). This would reveal whether the molecule adopts a planar or a more twisted conformation in the crystal lattice.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. Of particular interest would be the C-F bond length, the bond lengths within the phenyl ring, and the C-C and C-O bond lengths in the ethanone (B97240) and diol groups. These values can provide insight into the electronic effects of the fluorine substituent and the geminal diol.
Intermolecular Interactions: A crucial part of the analysis would be the characterization of non-covalent interactions that dictate the crystal packing. For this compound, the two hydroxyl (-OH) groups are strong hydrogen bond donors, and the carbonyl oxygen and the hydroxyl oxygens are strong hydrogen bond acceptors. mdpi.commdpi.com It is highly probable that an extensive network of intermolecular hydrogen bonds would be the primary stabilizing force in the crystal lattice. researchgate.net The analysis would identify these hydrogen bonds and precisely measure their distances and angles. Furthermore, the role of the fluorine atom in crystal packing would be elucidated, examining for potential weak C-H···F or F···F interactions. researchgate.netmdpi.comresearchgate.net
The crystallographic data obtained would be presented in a standardized format, as illustrated in the hypothetical data table below. This table includes essential parameters that define the crystal's unit cell and the quality of the structural refinement.
Interactive Table: Illustrative Crystallographic Data for a Molecular Crystal (Note: The following data is hypothetical and serves only to illustrate the format of results from an X-ray crystallography study, as specific experimental data for this compound is not available in the public domain.)
| Parameter | Value | Description |
| Empirical formula | C₈H₇FO₃ | The elemental composition of the molecule. |
| Formula weight | 170.14 g/mol | The molar mass of the compound. |
| Crystal system | Monoclinic | The crystal system describes the symmetry of the unit cell. Other examples include Orthorhombic, Triclinic, etc. |
| Space group | P2₁/c | A specific description of the symmetry elements present in the crystal. |
| a (Å) | e.g., 8.542 | The length of the 'a' axis of the unit cell. |
| b (Å) | e.g., 5.123 | The length of the 'b' axis of the unit cell. |
| c (Å) | e.g., 16.789 | The length of the 'c' axis of the unit cell. |
| β (°) | e.g., 98.54 | The angle of the 'β' axis of the unit cell for a monoclinic system. |
| Volume (ų) | e.g., 727.4 | The total volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated density (g/cm³) | e.g., 1.554 | The theoretical density of the crystal calculated from the formula weight and unit cell volume. |
| R-factor (R1) | e.g., 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | e.g., 1.05 | An indicator of the quality of the structure refinement; values close to 1.0 are ideal. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, DFT calculations would be instrumental in determining its fundamental electronic properties and most stable three-dimensional shape (conformation).
Key parameters that could be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability. Furthermore, DFT can be used to generate an electrostatic potential map, highlighting electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. Conformational analysis via DFT would involve calculating the energies of various possible spatial arrangements of the atoms (rotational isomers or rotamers) to identify the lowest energy, and therefore most probable, conformation in the gas phase or in solution.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a dynamic picture of its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.
By simulating the molecule over time, researchers could observe the transitions between different conformations and determine their relative populations. This is particularly useful for understanding the behavior of the dihydroxyethanone moiety and the rotation around the single bonds. If studying the molecule's interaction with a solvent, like water, MD simulations can reveal details about the formation and dynamics of hydrogen bonds between the hydroxyl groups of the compound and the surrounding water molecules.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Reactivity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to predict the reactivity of chemical structures. A QSAR study involving this compound would require a dataset of structurally similar compounds with known reactivity data.
The goal of a QSAR model in this context would be to correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed reactivity. For instance, if a series of substituted phenyl-dihydroxyethanones were synthesized and their reaction rates for a specific chemical transformation were measured, a QSAR model could be developed to predict the reactivity of new, unsynthesized analogues. This approach is valuable in rational drug design and chemical process optimization.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, it would be possible to theoretically calculate its nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data can help to confirm the molecule's structure and conformation.
Furthermore, computational methods can be employed to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and mechanism of chemical reactions involving this compound.
Q & A
Q. Optimization Tips :
- Temperature : Maintain 0–5°C during acylation to minimize side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Monitoring : Employ TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .
Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
Basic Question
Key techniques include:
How does the electronic environment of the fluorophenyl group influence the compound's reactivity in nucleophilic substitution reactions?
Advanced Question
The 4-fluorophenyl group exerts strong electron-withdrawing effects (-I and -M) due to fluorine’s electronegativity. This:
- Activates the carbonyl group toward nucleophilic attack (e.g., by amines or hydrazines) by polarizing the C=O bond.
- Directs electrophilic substitution to the meta position in further functionalization reactions.
Case Study : In reactions with hydroxylamine, the fluorophenyl group increases the electrophilicity of the carbonyl, accelerating oxime formation .
What computational methods are suitable for predicting the biological activity of this compound against enzyme targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2) . The dihydroxy group may form hydrogen bonds with catalytic residues (e.g., Arg120) .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s Hammett σₚ value) with inhibitory activity against kinases .
- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) to predict binding affinities .
How can researchers resolve discrepancies in reported melting points or solubility data across studies?
Advanced Question
Discrepancies often arise from hydration states or polymorphism . Strategies include:
- Thermogravimetric Analysis (TGA) : Confirm hydration levels (e.g., monohydrate vs. anhydrous forms) .
- XRPD : Identify crystalline polymorphs and compare with literature .
- Standardized Solubility Tests : Use USP protocols in buffers (pH 1.2–7.4) to assess aqueous solubility under controlled conditions .
What are the recommended storage conditions to maintain the stability of this compound?
Basic Question
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Solubility-Based Storage : For long-term stability, store as a solid rather than in solution (reported shelf life >24 months under inert gas) .
What role does the dihydroxyethanone moiety play in hydrogen bonding with biological macromolecules?
Advanced Question
The dihydroxyethanone group acts as a hydrogen bond donor/acceptor, facilitating interactions with:
- Enzyme active sites : Stabilizes transition states in kinase inhibition (e.g., binding to ATP pockets via -OH⋯O=C interactions) .
- DNA minor grooves : The carbonyl oxygen may coordinate with phosphate backbones, as seen in fluorinated anthraquinone analogs .
How can kinetic studies elucidate degradation pathways under varying pH conditions?
Advanced Question
Design a pH-rate profile study :
- Conditions : Incubate the compound in buffers (pH 1–12) at 37°C.
- Analytical Methods : Monitor degradation via HPLC-MS to identify products (e.g., hydrolysis to 4-fluorobenzoic acid at pH >10) .
- Kinetic Modeling : Fit data to first-order or Arrhenius models to predict shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
